Butyloctyl salicylate
Overview
Description
Butyloctyl salicylate is a synthetic ester of salicylic acid and a defined branched C12 alcohol, specifically 2-butyloctanol . It is widely used in the cosmetic industry, particularly in sunscreens, due to its ability to enhance the sun protection factor (SPF) and improve the texture of formulations . This compound is known for its excellent emollient properties, making it a valuable ingredient in skin and hair care products .
Preparation Methods
Butyloctyl salicylate is synthesized through the esterification of salicylic acid with 2-butyloctanol. The reaction typically involves heating a mixture of salicylic acid and 2-butyloctanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds as follows:
Salicylic Acid+2-Butyloctanol→Butyloctyl Salicylate+Water
Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Butyloctyl salicylate primarily undergoes esterification and hydrolysis reactions. The esterification reaction, as mentioned earlier, involves the formation of this compound from salicylic acid and 2-butyloctanol. Hydrolysis, on the other hand, involves the breakdown of this compound back into salicylic acid and 2-butyloctanol in the presence of water and an acid or base catalyst .
Common reagents and conditions used in these reactions include:
Esterification: Salicylic acid, 2-butyloctanol, sulfuric acid (catalyst), heat, and reflux conditions.
Hydrolysis: this compound, water, acid or base catalyst, and heat.
The major products formed from these reactions are salicylic acid and 2-butyloctanol .
Scientific Research Applications
Butyloctyl salicylate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Cosmetic Industry: It is widely used in sunscreens to enhance SPF and improve the texture of formulations It also functions as an emollient and solvent in various skin and hair care products.
Pharmaceuticals: This compound is used as a carrier for active pharmaceutical ingredients, improving their solubility and stability.
Chemical Research: It serves as a model compound for studying esterification and hydrolysis reactions.
Mechanism of Action
Butyloctyl salicylate is similar to other salicylate esters, such as octisalate and tridecyl salicylate . These compounds share similar properties, including their use as emollients, solvents, and SPF boosters in cosmetic formulations. this compound is unique in its ability to provide a smoother, silkier texture to products, making it particularly valuable in formulations where texture and feel are important .
Comparison with Similar Compounds
Octisalate: Used as a UV filter and SPF booster in sunscreens.
Tridecyl Salicylate: Functions as an emollient and SPF booster in cosmetic products.
Properties
IUPAC Name |
2-butyloctyl 2-hydroxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-3-5-7-8-12-16(11-6-4-2)15-22-19(21)17-13-9-10-14-18(17)20/h9-10,13-14,16,20H,3-8,11-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVOIAOPRGNENY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940549 | |
Record name | 2-Butyloctyl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190085-41-7 | |
Record name | Butyloctyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190085-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyloctyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190085417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butyloctyl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10940549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxybenzoic acid 2-butyloctyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 190085-41-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTYLOCTYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EH13UN8D3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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